8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Description
8-[3-(4-Chlorobenzenesulfonyl)-6-Methylquinolin-4-yl]-1,4-Dioxa-8-Azaspiro[4.5]decane is a structurally complex compound featuring three key components:
- Quinoline core: A 6-methylquinoline moiety substituted at the 4-position.
- Sulfonyl group: A 4-chlorobenzenesulfonyl group at the quinoline’s 3-position, which may enhance electrophilic reactivity and binding affinity.
This compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the spiro system and sulfonyl group modulate activity.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCYASGCUJSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, including the formation of the quinoline core, introduction of the chlorobenzenesulfonyl group, and construction of the spirocyclic system. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to the corresponding sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of specific biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific molecular targets, potentially leading to therapeutic applications.
Mechanism of Action
The mechanism of action of 8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to inhibit or activate specific signaling cascades .
Comparison with Similar Compounds
4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)quinoline (4k)
4-Azido-2,3-bis(4-Methoxyphenyl)quinoline (3l)
- Structural differences : Features azido and dual 4-methoxyphenyl groups instead of the sulfonyl-spiro system.
- Synthesis : Similar Pd-catalyzed methodology but requires azide introduction, complicating scalability .
Table 1: Quinoline Derivatives Comparison
Spiro System Analogues
1,4-Dioxaspiro[4.5]decan-8-ol (291)
8-(4-Piperidinyl)-1,4-Dioxa-8-Azaspiro[4.5]decane
Table 2: Spiro-Containing Compounds
Sulfonyl-Modified Analogues
Ethyl (2R,3R,8R)-8-((7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-spiro Carboxylate (Example 6 )
- Structural differences: Replaces the quinoline with a dihydroindenyl group and adds a carboxylate ester.
- Implications : The indenyl group may enhance lipophilicity, improving blood-brain barrier penetration.
Ethyl (2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-spiro Carboxylate (Example 16 )
Table 3: Sulfonyl Group Variations
Key Research Findings
- Synthesis Complexity : The target compound’s synthesis likely involves multi-step Pd-catalyzed cross-coupling and spiro ring formation, contrasting with simpler reductions (e.g., 291 ) or single-step couplings (e.g., 4k ).
- Biological Relevance : The 4-chlorobenzenesulfonyl group may confer higher target specificity compared to methoxy or azido analogues .
- Physicochemical Properties : The spiro system’s rigidity could reduce metabolic degradation but may lower solubility compared to piperidinyl-spiro derivatives .
Biological Activity
The compound 8-[3-(4-chlorobenzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule characterized by its unique spirocyclic structure and the presence of a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The IUPAC name for this compound is 8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane . The structural formula can be represented as follows:
Key Features:
- Quinoline Moiety: Contributes to biological activity through interactions with various targets.
- Chlorobenzenesulfonyl Group: Enhances solubility and bioavailability.
- Spirocyclic Framework: Provides unique conformational properties that may influence receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases involved in signaling pathways.
- Receptor Modulation: It can bind to receptors, altering their activity and leading to downstream effects in cellular signaling.
Biological Activity and Research Findings
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties:
- Studies have shown that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Case studies reveal a significant reduction in tumor growth in animal models when treated with this compound.
-
Antimicrobial Activity:
- Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains.
- Its effectiveness is attributed to the disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects:
- The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- This activity has been observed in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Contains triazole ring | Kinase inhibitor |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | Diaza framework | Anticancer properties |
The distinctive spirocyclic structure of this compound sets it apart from other compounds, potentially leading to unique interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
